molecular formula C9H18N2 B12279011 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine

3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B12279011
M. Wt: 154.25 g/mol
InChI Key: ZQMOVDOMWQBNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bridged Bicyclic Systems in Organic Chemistry

Bridged bicyclic systems are a fascinating class of molecules characterized by two rings sharing three or more atoms, creating a rigid three-dimensional structure. This rigidity is a key feature that distinguishes them from more flexible fused or spirocyclic systems. The constrained conformation of bridged bicyclic compounds can have a profound impact on their chemical reactivity and stereochemistry.

These structures are prevalent in a wide array of natural products and have been instrumental in the development of new synthetic methodologies. The unique spatial arrangement of substituents on a bridged bicyclic core can lead to specific and potent interactions with biological targets, making them highly valuable in drug discovery.

Azabicyclo[3.1.1]heptanes as Saturated Bioisosteres of Pyridine (B92270) and Piperidine (B6355638)

In the quest to optimize drug candidates, the concept of bioisosterism plays a crucial role. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising saturated bioisostere for commonly encountered aromatic rings like pyridine and the saturated heterocycle piperidine. chemrxiv.orgnih.govresearchgate.net

The replacement of a flat, aromatic pyridine ring with a three-dimensional, saturated 3-azabicyclo[3.1.1]heptane core can lead to significant improvements in a molecule's physicochemical properties. chemrxiv.org Research has shown that this substitution can enhance aqueous solubility, increase metabolic stability, and decrease lipophilicity, all of which are desirable characteristics for drug candidates. chemrxiv.org For instance, the incorporation of a 3-azabicyclo[3.1.1]heptane moiety into the structure of the antihistamine drug Rupatadine, in place of the pyridine ring, resulted in a dramatic improvement in these key properties. chemrxiv.orgnih.gov

The structural rigidity of the 3-azabicyclo[3.1.1]heptane nucleus provides a well-defined orientation of substituents, which can be advantageous for optimizing binding interactions with a target protein. This scaffold offers a unique set of vectors for substituent placement that differs from traditional aromatic or saturated ring systems. nih.gov

Research Context of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine within the Azabicyclo[3.1.1]heptane Class

While extensive research has been conducted on the broader class of 3-azabicyclo[3.1.1]heptanes, specific academic literature detailing the synthesis, properties, and applications of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine is not widely available in peer-reviewed journals. Its existence is primarily noted in the catalogs of chemical suppliers, suggesting its availability as a building block for further chemical synthesis.

The research interest in this particular compound likely stems from the broader exploration of 3-substituted 3-azabicyclo[3.1.1]heptane derivatives in medicinal chemistry. The propyl group at the 3-position is a simple alkyl substituent that can be used to probe the structure-activity relationship (SAR) of a compound series. By systematically varying the substituent at this position, researchers can gain insights into the steric and electronic requirements for optimal biological activity.

A patent for the synthesis of a related compound, 1-(4-acetylaminophenyl)-3-n-propyl-3-azabicyclo[3.1.1]heptane-2,4-dione, indicates that the N-propyl substituted scaffold has been utilized in a research and development context. This suggests that while specific studies on 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine may not be published, the underlying scaffold is of interest to the scientific community.

General synthetic strategies for 3-azabicyclo[3.1.1]heptanes have been developed, often involving intramolecular cyclization reactions. researchgate.netresearchgate.netchemrxiv.org For example, a common approach involves the reduction of spirocyclic oxetanyl nitriles. nih.gov It is plausible that a similar strategy could be employed for the synthesis of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine.

The primary amine at the 6-position provides a key functional handle for further chemical modifications. This amine can be readily derivatized to introduce a wide range of functionalities, allowing for the exploration of diverse chemical space in the search for new bioactive molecules.

Compound Data

Table 1: Physicochemical Properties of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine

PropertyValue
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS Number 1240527-53-0
Topological Polar Surface Area 29.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Note: The data in this table is based on computational predictions and information from chemical suppliers, as detailed experimental data is not available in the cited academic literature.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3-propyl-3-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C9H18N2/c1-2-3-11-5-7-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3

InChI Key

ZQMOVDOMWQBNPG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2CC(C1)C2N

Origin of Product

United States

Stereochemical and Conformational Analysis of 3 Propyl 3 Azabicyclo 3.1.1 Heptan 6 Amine

Stereoisomerism and Diastereomeric Relationships within the Scaffold

The substitution pattern on the 3-azabicyclo[3.1.1]heptane core gives rise to multiple potential stereoisomers. The primary source of stereoisomerism in this scaffold is the relative orientation of the substituent at the 6-position (the amine group) with respect to the bicyclic system. This leads to the formation of diastereomers, which are typically designated as cis or trans. enamine.netthieme-connect.comnih.gov

In the context of a related 6-azabicyclo[3.1.1]heptane system, the cis and trans nomenclature refers to the relationship between the substituent at C-3 and the nitrogen-containing bridge. thieme-connect.comnih.gov For 3-propyl-3-azabicyclo[3.1.1]heptan-6-amine, the key diastereomeric relationship arises from the position of the 6-amine group, which can be endo (pointing towards the larger six-membered ring) or exo (pointing away from it). These two arrangements are diastereomeric and possess different steric environments and thermodynamic stabilities. The presence of the chiral center at C-6, along with other chiral centers in the bicyclic frame (C1 and C5), also results in the possibility of enantiomers for each diastereomer.

Influence of N-Propyl Substitution on Ring Conformation

The presence of a propyl group on the nitrogen atom at position 3 (N-Propyl) has a notable influence on the conformation and properties of the heterocyclic ring. While specific conformational studies on the N-propyl derivative are not detailed in the available literature, general principles of N-alkylation in azabicyclic systems apply. The propyl group, being larger than a hydrogen or methyl group, will have specific steric demands.

This substitution affects the nitrogen atom's environment in several ways:

Nitrogen Inversion: The bulky propyl group can influence the energy barrier for nitrogen inversion, although in such a constrained bicyclic system, this process is already significantly hindered compared to a simple acyclic amine.

Steric Interactions: The propyl group can engage in steric interactions with hydrogen atoms on the bicyclic frame, particularly those at the C-2, C-4, and C-7 positions. These interactions can cause minor distortions in the ring geometry away from its ideal conformation.

Basicity: The electron-donating nature of the propyl group is expected to increase the basicity of the nitrogen atom compared to an unsubstituted 3-azabicyclo[3.1.1]heptane.

Conformational Preferences of the 6-Amine Group

The exo position generally experiences fewer steric clashes with the rest of the molecular framework, particularly with the hydrogens on the cyclobutane (B1203170) portion of the scaffold. In contrast, the endo position is more sterically crowded. Consequently, the exo diastereomer is often the more thermodynamically stable conformation. This preference is crucial when considering the molecule as a bioisostere, as the exo and endo positions place the amine's exit vector in distinctly different regions of space, leading to different binding interactions with a target protein. Studies on related substituted bicyclo[3.1.1]heptane systems confirm that such stereoisomers can be separated and possess unique structural characteristics. thieme-connect.comnih.gov

Comparative Analysis with Piperidine (B6355638) and Pyridine (B92270) Bioisosteres

A significant area of interest for scaffolds like 3-azabicyclo[3.1.1]heptane is their use as bioisosteres—substitutes for other chemical groups in biologically active molecules that retain or improve desired properties. researchgate.net This scaffold has been investigated as a rigid, three-dimensional mimic for both piperidine and pyridine, two of the most common rings found in pharmaceuticals. chemrxiv.org The rigid framework allows it to project substituents into space in a manner that can replicate the bioactive conformations of more flexible rings or the vector arrangements of aromatic rings. chemrxiv.orgresearchgate.net

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and compare the three-dimensional space covered by molecular scaffolds. researchgate.netrsc.org It simplifies a scaffold into a set of vectors representing the bonds to its substituents, and then plots the geometric parameters describing the vectors' relative orientation (distances and angles). researchgate.netrsc.org

This approach has been used to analyze substituted azabicyclo[3.1.1]heptanes as nonclassical piperidine isosteres. enamine.netnih.gov The analysis reveals that the different diastereomers of the scaffold mimic distinct conformations of a substituted piperidine ring: thieme-connect.comnih.gov

Cis Isomers: These isomers, where the substituent is oriented on the same side as the nitrogen bridge, act as three-dimensional analogs of the common chair conformation of a 1,4-disubstituted piperidine. enamine.netnih.gov

Trans Isomers: These isomers are considered mimics of the higher-energy boat conformation of piperidine, providing a rare opportunity to access this geometry within a rigid, stable framework. enamine.netthieme-connect.comnih.gov

This ability to rigidly enforce specific conformations that are part of the conformational landscape of piperidine makes the 3-azabicyclo[3.1.1]heptane scaffold a valuable tool for exploring structure-activity relationships in drug discovery. researchgate.netresearchgate.net

Table 1: Conformational Mimicry of Piperidine by Azabicyclo[3.1.1]heptane Diastereomers

Diastereomer of Substituted Azabicyclo[3.1.1]heptaneCorresponding Piperidine ConformationReference
cisChair enamine.netnih.gov
transBoat thieme-connect.comnih.gov

Beyond mimicking flexible rings, the 3-azabicyclo[3.1.1]heptane core has been shown to be an excellent saturated isostere for the aromatic pyridine ring. chemrxiv.orgresearchgate.net This mimicry is based on the precise geometric arrangement of its bridgehead positions (C-1 and C-5), which can serve as attachment points for substituents, much like a 3,5-disubstituted pyridine.

Crystallographic analysis of related 3-azabicyclo[3.1.1]heptane hydrochlorides has allowed for the direct comparison of key geometric parameters with those of a substituted pyridine. chemrxiv.orgresearchgate.net The parameters measured include the distance between the exit vectors (d), the distance from the ring center to the exit vectors (r), and the angle between the exit vectors (φ). chemrxiv.orgnih.gov

Studies show a remarkable similarity in these parameters between the two scaffolds. chemrxiv.orgresearchgate.net While the distances r and d are slightly shorter in the bicyclic system, the crucial angle φ between the two exit vectors is nearly identical to that in pyridine. chemrxiv.org This demonstrates that the 3-azabicyclo[3.1.1]heptane core can position two substituents with the same angular relationship as a 3,5-disubstituted pyridine, making it a true 3D bioisostere. chemrxiv.orgresearchgate.net This replacement of a flat aromatic ring with a saturated, sp³-rich scaffold can lead to dramatic improvements in physicochemical properties such as solubility and metabolic stability. chemrxiv.orgresearchgate.net

Table 2: Comparison of Geometric Parameters between 3-Azabicyclo[3.1.1]heptane and Pyridine Scaffolds

Parameter3-Azabicyclo[3.1.1]heptane3,5-Disubstituted PyridineReference
Distance d (Å) 4.79 - 4.815.06 chemrxiv.org
Distance r (Å) 2.122.41 chemrxiv.org
Angle φ (°) 124 - 126125 chemrxiv.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. youtube.com These methods are used to predict a wide array of molecular properties by solving approximations of the Schrödinger equation.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to find its equilibrium geometry.

This analysis provides key structural parameters. The rigid bicyclo[3.1.1]heptane core forces the internal piperidine-like ring into specific conformations, which can be a distorted 'boat' or 'chair' form, significantly influencing the orientation of substituents. researchgate.netthieme-connect.com

Electronic structure analysis, following geometry optimization, reveals insights into the molecule's reactivity and properties. Key parameters derived from this analysis include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. mdpi.comwikipedia.org

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this amine, the nitrogen atoms would be expected to be regions of negative potential.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom, quantifying the charge distribution and providing insights into polar bonds and reactive sites. mdpi.com

Table 1: Illustrative Data from Geometry Optimization of a 3-Azabicyclo[3.1.1]heptane Scaffold This table presents typical, non-specific data that would be generated from a DFT geometry optimization.

ParameterTypical Value (Å or °)Description
C1-N3 Bond Length~1.47 ÅLength of the bond between the bridgehead carbon and the nitrogen atom.
C6-N (amine) Bond Length~1.46 ÅLength of the bond for the exocyclic amine group.
C1-C7-C5 Bridge Angle~95-100°The angle defining the bicyclic bridge.
Dihedral AnglesVariesDefines the puckering and conformation of the six-membered ring.

The 3-azabicyclo[3.1.1]heptane skeleton is conformationally restricted but not entirely rigid. researchgate.net The presence of the propyl group on the nitrogen and the amine group at the C6 position introduces additional degrees of freedom. A thorough exploration of the conformational energy landscape is crucial to identify all stable low-energy conformers and the energy barriers separating them.

This is typically achieved by performing a systematic or stochastic search of the molecule's torsional angles, followed by geometry optimization and energy calculation for each identified conformer. The results are often plotted as a potential energy surface, revealing the relative populations of different conformers at a given temperature according to the Boltzmann distribution. Studies on related 6-azabicyclo[3.1.1]heptane systems show that cis- and trans-isomers can preferentially adopt distorted chair-like or boat-like conformations, respectively. thieme-connect.com

DFT calculations are highly effective in modeling chemical reactions. chemrxiv.org By locating the transition state (a first-order saddle point on the potential energy surface) for a proposed reaction step, chemists can calculate the activation energy, which is critical for understanding reaction rates and mechanisms. For instance, in the synthesis of azabicyclo[3.1.1]heptanes via cycloaddition reactions, DFT has been used to rationalize the observed regioselectivity by comparing the energies of different possible transition states. chemrxiv.orgnih.gov Should 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine be involved in or synthesized through a reaction, transition state analysis could elucidate the mechanistic pathway. researchgate.net

Molecular Modeling and Simulation

While quantum mechanics provides high accuracy for smaller systems, classical molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the dynamic behavior of larger systems or for longer timescales. nih.govnih.gov

Molecular dynamics simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms. youtube.comyoutube.com Standard force fields like AMBER, CHARMM, or OPLS may not have accurate parameters for novel or uncommon scaffolds like the azabicyclo[3.1.1]heptane core.

Therefore, a crucial step is force field parameterization. This process involves deriving parameters (e.g., for bond stretching, angle bending, and torsional potentials, as well as non-bonded interactions) specifically for the molecule of interest. These parameters are often derived by fitting them to reproduce high-level quantum chemical calculations or experimental data. youtube.comacs.org A common approach is to use QM calculations to determine the partial atomic charges and to calculate the energy profiles for the rotation of key dihedral angles.

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed. youtube.com An MD simulation solves Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the molecule's position and conformation evolve over time. nih.govyoutube.com

For 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine, MD simulations in a solvent box (e.g., water) would provide a powerful method for conformational sampling. rsc.org By simulating the molecule for nanoseconds or even microseconds, one can observe transitions between different conformational states, providing a more comprehensive understanding of its flexibility and dynamic behavior than static quantum calculations alone. nih.gov This is particularly important for understanding how the molecule might interact with a biological target, as its dynamic nature can influence binding affinity and selectivity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic properties through computational methods is a well-established technique for structure elucidation and characterization. mdpi.com For 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine, these predictions are particularly useful given the complexity of its bicyclic structure.

Detailed Research Findings:

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. nih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to account for solvent effects. nih.govruc.dk

Methods such as the Gauge-Independent Atomic Orbital (GIAO) are standard for calculating NMR shielding constants. researchgate.net Benchmark studies on various organic molecules, including heterocyclic systems, have shown that certain functionals provide better correlation with experimental data. For instance, studies on similar protonated alkylpyrroles have indicated that while the B3LYP functional can be sufficient for some predictions, more correlated methods like Møller–Plesset perturbation theory (MP2) may be necessary for achieving high accuracy, especially for ¹³C chemical shifts. researchgate.net

The choice of basis set is also critical. Pople-style basis sets like 6-311++G(2d,p) or those specifically optimized for shielding constant calculations, such as Jensen's pcSseg-n series, are commonly used. ruc.dk Furthermore, solvation models, like the Polarizable Continuum Model (PCM), are often incorporated to simulate the solution-phase environment in which experimental NMR data is typically acquired. mdpi.comruc.dk For complex amines, computational approaches can help differentiate between various conformers and assign spectral peaks, which can be challenging to resolve solely through experimental means. liverpool.ac.uk

Table 1: Common Computational Methods for Spectroscopic Property Prediction

Property Computational Method Common Functionals Common Basis Sets Solvent Model
NMR Chemical Shifts GIAO (Gauge-Independent Atomic Orbital) B3LYP, ωB97X-D, PBE0, M06-2X 6-311++G(2d,p), cc-pVDZ, def2-SVP, pcSseg-n PCM (Polarizable Continuum Model)
Vibrational Frequencies DFT, Hartree-Fock (HF) B3LYP, B97D, TPSSTPSS 6-31G**, 6-311+G(d,p), TZVP PCM (Polarizable Continuum Model)

This table summarizes common methodologies used in computational chemistry for predicting spectroscopic properties of organic molecules, based on findings from multiple studies. mdpi.comnih.govruc.dkresearchgate.net

Structure-Reactivity Relationships from Computational Data

Computational studies are instrumental in elucidating the relationship between the three-dimensional structure of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine and its chemical reactivity. By modeling reaction pathways and transition states, researchers can predict how the molecule will behave in chemical transformations.

Detailed Research Findings:

Similarly, computational investigations into the isomerization of related azabicyclic amines have provided detailed mechanistic insights, including the identification of transition states and the influence of reaction conditions. researchgate.net This type of analysis is critical for understanding the stability and synthetic accessibility of the 3-azabicyclo[3.1.1]heptane core. The rigid, strained bicyclic system dictates the accessibility of its functional groups and influences the stereochemical outcome of reactions. Theoretical models can map out the energy landscapes of potential reactions, guiding synthetic efforts toward desired products and avoiding unwanted side reactions.

Bioisosteric Potential Assessment through Computational Methods

The 3-azabicyclo[3.1.1]heptane framework is recognized as a saturated, three-dimensional bioisostere for planar aromatic rings like pyridine (B92270) and benzene. researchgate.netnih.govresearchgate.net This substitution can lead to significant improvements in physicochemical properties relevant to drug discovery, such as solubility and metabolic stability. nih.gov Computational methods are essential for validating this bioisosteric potential.

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its intermolecular interaction patterns. researchgate.net

Detailed Research Findings:

The MEP surface maps regions of positive and negative electrostatic potential, which are critical for understanding non-covalent interactions with biological targets like enzymes and receptors. For a molecule like 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine, the MEP would highlight the electron-rich region around the nitrogen atom of the amine group (a site for hydrogen bond acceptance) and the electron-deficient regions around the amine hydrogens (sites for hydrogen bond donation). researchgate.net

By comparing the MEP map of the 3-azabicyclo[3.1.1]heptane core with that of a pyridine ring, researchers can assess the degree to which it mimics the electronic properties of the aromatic system it is intended to replace. This analysis helps determine if the scaffold can engage in similar key interactions with a biological target, thereby preserving or enhancing biological activity. researchgate.netresearchgate.net

Beyond electronic similarity, the three-dimensional shape and the orientation of substituent vectors are paramount for successful bioisosteric replacement. Computational shape matching and superposition studies are used to quantitatively compare the topology of the 3-azabicyclo[3.1.1]heptane scaffold with its aromatic counterparts.

Detailed Research Findings:

The 3-azabicyclo[3.1.1]heptane scaffold is considered a promising bioisostere for meta-substituted benzenes and pyridines. bohrium.comnih.gov Computational modeling and X-ray crystallography have shown that the exit vectors for substituents on the 3-azabicyclo[3.1.1]heptane core closely mimic the spatial arrangement of substituents on a pyridine ring. researchgate.net For instance, the distance and angle between substituents can be computationally compared to ensure the bicyclic scaffold places key functional groups in the correct orientation to interact with a target receptor. A visual comparison of the 3-azabicyclo[3.1.1]heptane framework and a 3,5-disubstituted pyridine reveals a high degree of similarity in their angular models. researchgate.net

Table 2: Comparison of Geometric Parameters between 3-Azabicyclo[3.1.1]heptane and Pyridine Scaffolds

Parameter 3-Azabicyclo[3.1.1]heptane Derivative 3,5-Disubstituted Pyridine
Distance (r) between exit vectors (Å) ~4.79 - 4.81 ~5.06
Angle (φ) between exit vectors (°) ~119 120

Data derived from computational and X-ray analysis of representative structures, demonstrating the geometric similarity that supports the bioisosteric relationship. researchgate.netnih.gov

These computational superposition studies confirm that the rigid bicyclic structure effectively mimics the geometry of aromatic systems, making it a valuable scaffold for designing novel molecules with improved three-dimensional character and potentially enhanced pharmacological profiles. scribd.comresearchgate.net

Chemical Reactivity and Functional Group Transformations

Reactions at the Bridgehead Amine (C6)

The primary amine at the C6 position of the 3-azabicyclo[3.1.1]heptane core is a key site for functionalization, allowing for the introduction of a wide array of substituents through various reactions.

Alkylation and Acylation Reactions

The nucleophilic nature of the C6-amino group readily allows for alkylation and acylation reactions. These transformations are fundamental in medicinal chemistry for the synthesis of diverse derivatives.

Alkylation of the C6-amine can be achieved using various alkylating agents. For instance, in related 3,6-diazabicyclo[3.1.1]heptane systems, reductive amination with aldehydes in the presence of a reducing agent like sodium cyanoborohydride is a common method for introducing alkyl groups at the secondary amine. google.com

Acylation of the C6-amine is a straightforward process. A notable example is the acylation of 1-(4-aminophenyl)-3-n-propyl-3-azabicyclo[3.1.1]heptane-2,4-dione with acetic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding acetamide. This reaction proceeds smoothly at room temperature in tetrahydrofuran (B95107) (THF).

Table 1: Representative Acylation Reaction at the C6-Amine Position

Starting MaterialReagentCatalystSolventProductYieldReference
1-(4-aminophenyl)-3-n-propyl-3-azabicyclo[3.1.1]heptane-2,4-dioneAcetic anhydride4-DimethylaminopyridineTetrahydrofuran1-(4-acetylaminophenyl)-3-n-propyl-3-azabicyclo[3.1.1]heptane-2,4-dioneNot specified

Amidation and Sulfonamidation

The C6-amino group can readily undergo amidation and sulfonamidation to form corresponding amides and sulfonamides, which are important functional groups in many biologically active molecules.

Amide bond formation is a common transformation. For example, the coupling of a primary amine on a 3-azabicyclo[3.1.1]heptane scaffold with carboxylic acids or their derivatives is a key step in the synthesis of various compounds. chemrxiv.org In a related example, the reaction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine with benzoyl chloride provides the corresponding benzamide. researchgate.net

Sulfonamidation of amino-2-azabicycloalkane skeletons is achieved by reacting the amine with a sulfonyl chloride in the presence of a base like powdered potassium hydroxide (B78521) in a solvent such as dichloromethane. nih.gov This general procedure can be applied to 3-propyl-3-azabicyclo[3.1.1]heptan-6-amine to generate a variety of sulfonamide derivatives.

Table 2: General Conditions for Sulfonamidation

Amine SubstrateSulfonylating AgentBaseSolventProductGeneral Yield RangeReference
Primary/Secondary Bicyclic AmineAr-SO₂Cl or R-SO₂ClPotassium HydroxideDichloromethaneCorresponding Sulfonamide30-85% nih.gov

Reactions at the N-Propyl Nitrogen (N3)

The tertiary amine at the N3 position, bearing a propyl group, can also be a site for chemical modification, although it is generally less reactive than the primary C6-amine.

Deprotection and Re-functionalization

In a related system, the N-benzyl group of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one can be removed via catalytic hydrogenation. researchgate.net The resulting secondary amine can then be re-functionalized, for instance, by alkylation. This highlights the potential for modifying the substituent at the N3 position.

Quaternization

The tertiary nitrogen at the N3 position can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge into the molecule, which can significantly alter its physicochemical properties. The synthesis of quaternary ammonium salts from tertiary amines is a well-established reaction, often carried out by reacting the amine with an alkyl halide, sometimes under microwave irradiation to accelerate the process. researchgate.net

Cyclobutane (B1203170) Ring Modifications

The strained cyclobutane ring of the 3-azabicyclo[3.1.1]heptane system can undergo various modifications, including C-H functionalization and ring-opening reactions.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds in alicyclic amines. A palladium-catalyzed transannular C-H arylation has been developed for various azabicycloalkanes, including the 3-azabicyclo[3.1.1]heptane core. chemrxiv.orgvulcanchem.com This method allows for the introduction of aryl groups at the C-H bonds of the cyclobutane ring, providing a powerful tool for late-stage diversification of the scaffold. chemrxiv.orgvulcanchem.com

Furthermore, the synthesis of the 3-azabicyclo[3.1.1]heptane skeleton itself often involves the formation and modification of the cyclobutane ring as a key step. chemrxiv.orgnih.govresearchgate.netacs.orgenamine.netnih.gov For instance, the synthesis can proceed through the intramolecular cyclization of a functionalized cyclobutane derivative. chemrxiv.orgresearchgate.net These synthetic strategies underscore the accessibility and potential for modification of the cyclobutane portion of the molecule.

Oxidative Decarboxylation

Oxidative decarboxylation reactions are a powerful tool for modifying the 3-azabicyclo[3.1.1]heptane framework, enabling the introduction of new functional groups and the synthesis of key intermediates. A notable example involves the oxidative decarboxylation of dicarboxylic acid derivatives of the scaffold.

One large-scale application of this method is the Lead(IV) acetate (B1210297) (Pb(OAc)₄)-mediated oxidative decarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. enamine.net This reaction proceeds efficiently to yield a 2,6-methanopiperidone derivative, which is a valuable synthetic intermediate. enamine.net The process has been successfully scaled up, demonstrating its robustness for producing significant quantities of material for further chemical exploration. enamine.net

Another related transformation is fluorodecarboxylation. For instance, the selective fluorodecarboxylation of dicarboxylic acid derivatives of the 6-azabicyclo[3.1.1]heptane scaffold has been used to prepare fluorinated amino acids, showcasing the utility of decarboxylation strategies in introducing key isosteric replacements like fluorine. researchgate.net

Table 1: Examples of Oxidative Decarboxylation on the Azabicyclo[3.1.1]heptane Scaffold

Starting MaterialReagent(s)ProductReference
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidPb(OAc)₄2,6-Methanopiperidone derivative enamine.net
6-Azabicyclo[3.1.1]heptane dicarboxylic acid derivative(Not specified)Fluorinated amino acid derivative researchgate.net
Chiral amino/hydroxy acids derived redox-active estersPhotoredox catalysisEnantioenriched chiral heterobicyclo[3.1.1]heptanes chemrxiv.org

This table summarizes key oxidative decarboxylation reactions applied to the azabicyclo[3.1.1]heptane core and related structures, highlighting the reagents used and the resulting products.

Selective Derivatization of the Cyclobutane Ring

The cyclobutane portion of the 3-azabicyclo[3.1.1]heptane scaffold is amenable to selective functionalization, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. A key strategy involves using a ketone functionality on the cyclobutane ring as a handle for further reactions.

For example, the previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been synthesized and demonstrated as a promising building block for the selective derivatization of the cyclobutane ring. acs.org This ketone provides a reactive site for nucleophilic additions and other transformations to install new functional groups, leading to novel, conformationally restricted piperidine (B6355638) derivatives. acs.org

The synthesis of the scaffold itself often relies on the strategic functionalization of a cyclobutane precursor. A diastereoselective Strecker reaction using readily available 3-oxocyclobutanecarboxylate is a key method to install the necessary amine and nitrile functionalities onto the cyclobutane ring with high stereochemical control. chemrxiv.orgchemrxiv.org Subsequent transformations, such as partial hydrolysis of the nitrile and base-mediated cyclization, lead to the formation of the bicyclic imide core. chemrxiv.org This approach highlights how derivatization of the cyclobutane ring is fundamental to the construction of the entire azabicyclic system. chemrxiv.orgchemrxiv.org

Table 2: Strategies for Cyclobutane Ring Derivatization

Precursor/IntermediateTransformationResulting StructureReference
3-OxocyclobutanecarboxylateDiastereoselective Strecker reaction1,3-Functionalized cyclobutane derivative chemrxiv.org
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one(General) Selective derivatization at the ketoneNovel conformationally restricted piperidine derivatives acs.org
Malonate and cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylateDouble alkylation reactionN-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid enamine.net

This table outlines key methods for the selective derivatization of the cyclobutane ring within the azabicyclo[3.1.1]heptane system or its precursors.

Stereoselective Transformations on the Azabicyclo[3.1.1]heptane Scaffold

Stereoselectivity is a critical aspect of the synthesis and modification of 3-azabicyclo[3.1.1]heptane derivatives, given their importance as chiral scaffolds in drug discovery. Various catalytic and stereocontrolled methods have been developed to construct and functionalize this bicyclic system with high levels of enantiomeric and diastereomeric purity.

Recent advances have focused on catalytic asymmetric cycloaddition reactions. For instance, an efficient and stereoselective method for preparing enantioenriched 3-aza-bicyclo[3.1.1]heptanes involves a (3+3) cycloaddition of azomethine ylides and bicyclo[1.1.0]butane (BCB) ketones, catalyzed by a Copper/Phosferrox ligand system. chinesechemsoc.org Similarly, chiral iridium catalysis has been employed in the enantioselective synthesis of 2-azabicyclo[3.1.1]heptane architectures through an intramolecular ring closure. chinesechemsoc.org

Strain-release strategies using bicyclo[1.1.0]butanes (BCBs) under photoredox catalysis also provide access to enantioenriched aza-bicyclo[3.1.1]heptanes from chiral amino acids. chemrxiv.org Furthermore, catalyst-controlled annulations of BCBs with vinyl azides can lead to either 2-aza or 3-aza-bicyclo[3.1.1]heptene scaffolds depending on the catalyst used (Titanium vs. Scandium), demonstrating a high degree of control over the resulting isomeric products. nih.gov

The synthesis of the scaffold itself can be designed to be stereoselective from the outset. As mentioned, the diastereoselective Strecker reaction on a cyclobutane precursor is a key step in a multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, establishing the stereochemistry early in the synthetic sequence. chemrxiv.org

Table 3: Overview of Stereoselective Transformations

Reaction TypeCatalyst/MethodProduct TypeReference
(3+3) CycloadditionCu/Phosferrox ligandEnantioenriched 3-aza-bicyclo[3.1.1]heptanes chinesechemsoc.org
Intramolecular Allylic SubstitutionChiral Iridium catalystEnantioselective 2-azabicyclo[3.1.1]heptanes chinesechemsoc.org
Strain-Release AnnulationPhotoredox catalysis with chiral amino acidsEnantioenriched aza-bicyclo[3.1.1]heptanes chemrxiv.org
(3+3) AnnulationTi(III) catalyst2-Aza-bicyclo[3.1.1]heptene scaffolds nih.gov
(3+2) Annulation / RearrangementScandium catalyst3-Aza-bicyclo[3.1.1]heptene scaffolds nih.gov
Diastereoselective Strecker Reaction(None - substrate control)Stereochemically defined cyclobutane intermediate chemrxiv.org

This table presents a summary of modern stereoselective methods used to synthesize and functionalize the azabicyclo[3.1.1]heptane scaffold.

Application of the 3 Propyl 3 Azabicyclo 3.1.1 Heptan 6 Amine Scaffold in Chemical Synthesis

Role as Building Blocks in Organic Synthesis

The 3-azabicyclo[3.1.1]heptane scaffold serves as a crucial building block for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. nih.govacs.orgresearchgate.netacs.org Its utility stems from its function as a saturated bioisostere, capable of replacing substituted phenyl and pyridine (B92270) rings in bioactive compounds. researchgate.netresearchgate.net This substitution can lead to significant enhancements in physicochemical properties. researchgate.netresearchgate.net

The rigid nature of the bicyclic system provides a conformationally restricted framework, making it an ideal starting point for the synthesis of novel piperidine (B6355638) derivatives with well-defined three-dimensional geometries. nih.govacs.orgresearchgate.netacs.org The ability to generate diverse analogues from this core structure is a significant asset in the exploration of new chemical space. acs.org The synthesis of these scaffolds can be achieved on a multigram scale, highlighting their practical utility in extensive research and development programs. nih.govacs.orgresearchgate.netacs.orgchemrxiv.orgchemrxiv.org

Several synthetic strategies have been developed to construct the 3-azabicyclo[3.1.1]heptane core. These include intramolecular cyclization of 1,3-functionalized amino alcohol precursors, often catalyzed by strong acids, and more contemporary methods involving the reaction of bicyclo[1.1.0]butanes (BCBs) with isocyanides or other nitrogen-containing reactants. researchgate.netacs.org One efficient, two-step synthesis produces 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a key intermediate that serves as a versatile building block for further derivatization. nih.govacs.orgresearchgate.netacs.org Another approach relies on the intramolecular formation of an imide from a 1,3-functionalized cyclobutane (B1203170) derivative, which can also be produced on a multigram scale. chemrxiv.orgchemrxiv.org

Scaffold Diversity and Derivatization Strategies

The 3-azabicyclo[3.1.1]heptane scaffold allows for selective derivatization at multiple positions, providing a platform for generating a wide diversity of molecular structures. nih.govacs.orgresearchgate.netacs.org The nitrogen at the 3-position and the carbon at the 6-position are common sites for modification, allowing for the introduction of various functional groups and substituent patterns.

The ketone functionality in intermediates like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is particularly amenable to a range of chemical transformations. researchgate.net These transformations facilitate the introduction of new stereocenters and functional groups on the cyclobutane ring, leading to a diverse set of conformationally restricted piperidine analogues. nih.govacs.orgresearchgate.netacs.org The free amine group in compounds such as 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine also serves as a valuable handle for further derivatization, enabling its use as an amino acid building block. acs.org

Palladium-catalyzed transannular C–H functionalization has emerged as a powerful technique for the derivatization of azabicycloalkanes, including the 3-azabicyclo[3.1.1]heptane system. scispace.com This method allows for the direct introduction of aryl groups, further expanding the accessible chemical space and enabling the synthesis of complex, polycyclic architectures. scispace.com

Below is a table summarizing some of the key derivatization strategies applied to the 3-azabicyclo[3.1.1]heptane scaffold:

Starting MaterialReagents and ConditionsProductReference(s)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneMeMgBr, THF6-Methyl-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneNaBH₄, MeOH, -50 °C3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneCF₃TMS, NBu₄F, THF3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneNH₂OH, H₂O3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one oxime researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one oximeRaney nickel alloy3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine researchgate.net
1-(4-Aminophenyl)-3-n-propyl-3-azabicyclo[3.1.1]heptane-2,4-dioneAcetic anhydride (B1165640), 4-dimethylaminopyridine (B28879), THF1-(4-Acetylaminophenyl)-3-n-propyl-3-azabicyclo[3.1.1]heptane-2,4-dione prepchem.com

Development of Conformationally Restricted Analogues

A primary application of the 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine scaffold and its parent structure is in the development of conformationally restricted analogues of biologically important molecules. The inherent rigidity of the bicyclo[3.1.1]heptane core restricts the conformational freedom of the piperidine ring embedded within it. nih.govacs.orgresearchgate.netacs.org This conformational constraint is a powerful tool in drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target.

The use of conformationally restricted α-amino acids is a well-established strategy in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. d-nb.info By incorporating rigid scaffolds like 3-azabicyclo[3.1.1]heptane, it is possible to create peptidomimetics with enhanced metabolic stability and predictable secondary structures. d-nb.info

The development of these rigid analogues is driven by the need to overcome the drawbacks associated with the conformational flexibility of many natural peptides and small molecule drugs. d-nb.info The defined spatial arrangement of substituents on the 3-azabicyclo[3.1.1]heptane scaffold allows for the precise positioning of pharmacophoric groups, facilitating the optimization of ligand-receptor interactions. chemrxiv.org The synthesis of such conformationally restricted analogues is a key strategy for improving the drug-like properties of new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via:

  • Hydrogenation of oxime intermediates : Using Ni-Re alloy catalysts under high-pressure H₂ (50 bar) in methanol with ammonia, achieving 91% yield. Temperature control (20–25°C) and catalyst loading (3–5 wt%) are critical for minimizing byproducts .
  • Microwave-assisted cyclization : Propyl-substituted precursors in DMF at 150°C for 2 hours improve regioselectivity (yield: 78–85%). Solvent polarity and microwave power (300–500 W) directly affect reaction efficiency .
    • Key Parameters : Catalyst selection (transition metals vs. enzymatic systems), solvent polarity (DMF > THF), and post-reaction purification (distillation at reduced pressure or chromatography) .

Q. How can researchers characterize the stereochemistry and conformation of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR coupling constants (e.g., J = 8–10 Hz for axial-equatorial proton interactions) and NOESY correlations identify bicyclic ring conformation .
  • Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict energy-minimized conformers, validated against X-ray crystallography for analogs .
  • Chiral HPLC : Using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolves enantiomers (α = 1.2) .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the azabicyclo[3.1.1]heptane core, and how can these be addressed?

  • Methodological Answer :

  • Challenge : Steric hindrance at the 6-position limits nucleophilic substitution.
  • Solutions :
  • Directed C–H activation : Pd-catalyzed borylation at the 6-position using B₂Pin₂ and Lewis acid additives (e.g., AgOTf) improves regioselectivity (80% yield) .
  • Protecting group strategies : Boc-protection of the amine enhances reactivity at the 2-position for electrophilic substitutions (e.g., bromination with NBS) .

Q. How does the propyl substituent at the 3-position influence the compound’s physicochemical properties compared to other alkyl analogs?

  • Methodological Answer :

  • Lipophilicity : The propyl group balances LogP (1.2) between methyl (0.7) and butyl (1.8) analogs, as determined by shake-flask assays .
  • Conformational Stability : Molecular dynamics simulations show the propyl chain reduces ring puckering (ΔG = 2.3 kcal/mol vs. 3.1 kcal/mol for methyl) .
  • Permeability : Polar surface area decreases linearly with alkyl chain length (R² = 0.94), enhancing blood-brain barrier penetration in MDCK cell assays .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer :

  • Case Study : Discrepancies in hydrogenation rates (predicted vs. observed) are resolved by:
  • In situ IR spectroscopy : Monitors intermediate formation (e.g., imine vs. enamine pathways) under reaction conditions .
  • Isotopic labeling : ¹⁵N-labeled analogs track nitrogen inversion during ring closure, aligning DFT predictions with experimental kinetics .

Q. What in vitro assays are suitable for evaluating the bioactivity of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine derivatives?

  • Methodological Answer :

  • Target Engagement : Radioligand binding assays (e.g., ³H-labeled compounds) quantify affinity for serotonin receptors (5-HT₁A, Kd = 12 nM) .
  • Functional Assays : cAMP accumulation assays in HEK293 cells transfected with GPCRs measure agonist/antagonist activity (EC₅₀ = 50–200 nM) .
  • Metabolic Stability : Liver microsome assays (human/rat) assess CYP450-mediated degradation (t₁/₂ = 45–60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.